molecular formula C8H6BrNOS B12626826 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole CAS No. 945392-05-2

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole

Cat. No.: B12626826
CAS No.: 945392-05-2
M. Wt: 244.11 g/mol
InChI Key: YQBFLJQXISSAEQ-UHFFFAOYSA-N
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Description

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is a heterocyclic compound that features both a brominated thiophene and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3+2) cycloaddition reaction . Another approach involves metal-free synthetic routes, which are more eco-friendly and cost-effective .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of isoxazole derivatives with various functional groups.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted isoxazole derivatives with different functional groups.

Scientific Research Applications

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylthiophen-2-YL)isoxazole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.

    5-(5-Chloro-4-methylthiophen-2-YL)isoxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.

    5-(5-Fluoro-4-methylthiophen-2-YL)isoxazole: Contains a fluorine atom, which can alter its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The combination of the brominated thiophene and isoxazole rings provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

CAS No.

945392-05-2

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-(5-bromo-4-methylthiophen-2-yl)-1,2-oxazole

InChI

InChI=1S/C8H6BrNOS/c1-5-4-7(12-8(5)9)6-2-3-10-11-6/h2-4H,1H3

InChI Key

YQBFLJQXISSAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=CC=NO2)Br

Origin of Product

United States

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